

Linuron: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

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Compound of Interest

Compound Name: *Linuron*

Cat. No.: *B1675549*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linuron, a substituted urea herbicide, has been utilized in agriculture for the control of broadleaf weeds and grasses. Its efficacy and environmental fate are intrinsically linked to its solubility characteristics in various media. This technical guide provides an in-depth analysis of **linuron**'s solubility in water and a range of organic solvents, offering crucial data for researchers, environmental scientists, and professionals in drug development and formulation. Understanding the solubility of **linuron** is paramount for predicting its bioavailability, environmental mobility, and for the development of effective analytical and remediation techniques.

Core Physical and Chemical Properties of Linuron

Linuron (IUPAC name: N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) is a white, odorless crystalline solid.^[1] A summary of its key physicochemical properties is presented below.

Property	Value
Molecular Formula	C ₉ H ₁₀ Cl ₂ N ₂ O ₂
Molar Mass	249.09 g/mol [2]
Melting Point	93-95 °C[2]
Water Solubility	See Table 1
log Kow (Octanol-Water Partition Coefficient)	3.0043[3]

Solubility of Linuron

The solubility of a compound is a fundamental property that influences its behavior in different environments. The following tables summarize the quantitative solubility data for **linuron** in water and various organic solvents.

Table 1: Solubility of Linuron in Water

Temperature (°C)	pH	Solubility (mg/L)
20	7	63.8[4]
24	Not Specified	81[3][5]
25	Not Specified	75

Note: **Linuron** is slightly to moderately soluble in water.[3]

Table 2: Solubility of Linuron in Organic Solvents

Solvent	Temperature (°C)	Solubility
Acetone	25	500 g/kg[6]
Benzene	25	150 g/kg[6]
Chloroform	Not Specified	Readily soluble[6]
Diethyl Ether	Not Specified	Readily soluble[6]
Dimethylformamide (DMF)	Not Specified	Readily soluble[6]
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (requires sonication)[1][7]
Ethanol	25	150 g/kg[6]
Ethyl Acetate	20	292,000 mg/L[4]
n-Heptane	25	15 g/kg[6]
Xylene	25	130 g/kg[6]

Note: **Linuron** is sparingly soluble in aliphatic hydrocarbons and moderately soluble in aromatic hydrocarbons.[6]

Experimental Protocol: Determination of Linuron Solubility via the Shake-Flask Method (Based on OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the solubility of substances in water, particularly for those with solubilities greater than 10^{-2} g/L.[2][4][8] The following is a generalized protocol for determining the solubility of **linuron**.

1. Principle: A surplus of solid **linuron** is equilibrated with a known volume of water at a constant temperature. The concentration of **linuron** in the resulting saturated solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

2. Materials and Apparatus:

- **Linuron** (analytical standard, purity >99%)
- Distilled or deionized water
- Volumetric flasks
- Mechanical shaker or magnetic stirrer with a thermostatically controlled water bath
- Centrifuge
- Syringes and filters (e.g., 0.45 μm PTFE)
- HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reversed-phase column

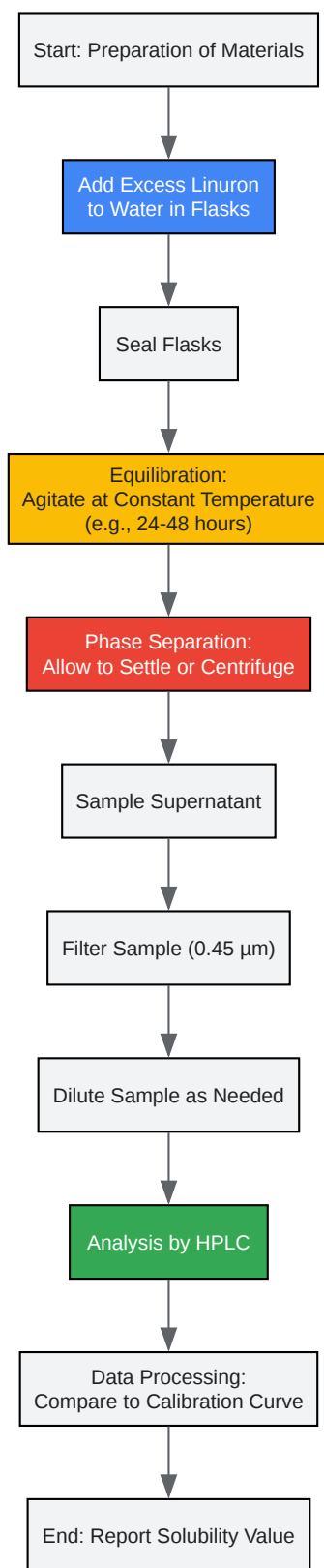
3. Procedure:

- Preparation of the Test Solution:
 - Add an excess amount of **linuron** to a series of flasks containing a known volume of water. The excess is crucial to ensure that a saturated solution is formed.
 - Seal the flasks to prevent evaporation.
- Equilibration:
 - Place the flasks in a mechanical shaker or on a magnetic stirrer in a water bath maintained at a constant temperature (e.g., $20 \pm 0.5\text{ }^{\circ}\text{C}$).[\[2\]](#)[\[8\]](#)
 - Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).
- Phase Separation:
 - After equilibration, allow the flasks to stand in the water bath for at least 24 hours to allow for the separation of the solid and liquid phases.

- Alternatively, centrifuge the samples at the same constant temperature to facilitate the separation of undissolved **linuron**.
- Sampling and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
 - Dilute the filtered sample as necessary with a suitable solvent (e.g., the mobile phase for HPLC).
 - Analyze the concentration of **linuron** in the diluted sample using a validated HPLC method. A common mobile phase for **linuron** analysis is a mixture of methanol and water. [\[9\]](#)
- Data Analysis:
 - Prepare a calibration curve using standard solutions of **linuron** of known concentrations.
 - Determine the concentration of **linuron** in the test samples by comparing their analytical response to the calibration curve.
 - The average of at least three replicate determinations should be reported as the water solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **linuron**.



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